molecular formula C25H21N3O4 B12543659 Cytidine, 2'-deoxy-5-(1-pyrenyl)- CAS No. 654668-75-4

Cytidine, 2'-deoxy-5-(1-pyrenyl)-

Cat. No.: B12543659
CAS No.: 654668-75-4
M. Wt: 427.5 g/mol
InChI Key: VHEUDDUHWFKFRD-PWRODBHTSA-N
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Description

Cytidine, 2’-deoxy-5-(1-pyrenyl)-: is a modified nucleoside where the cytidine base is attached to a pyrene moiety at the 5-position. This compound is of significant interest due to its unique photophysical properties, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 2’-deoxy-5-(1-pyrenyl)- typically involves the modification of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxy-5-iodocytidine with pyrene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of Cytidine, 2’-deoxy-5-(1-pyrenyl)- .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cytidine, 2’-deoxy-5-(1-pyrenyl)- undergoes various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrene ring, altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrene group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinone derivatives, while reduction can yield pyrene dihydro derivatives .

Scientific Research Applications

Cytidine, 2’-deoxy-5-(1-pyrenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Cytidine, 2’-deoxy-5-(1-pyrenyl)- exerts its effects is primarily through its interaction with nucleic acids. The pyrene moiety intercalates between base pairs in DNA or RNA, leading to changes in the structural conformation of the nucleic acid. This intercalation can affect various molecular pathways, including gene expression and replication processes. The compound’s fluorescence properties also allow for the visualization of these interactions in real-time .

Comparison with Similar Compounds

Uniqueness: Cytidine, 2’-deoxy-5-(1-pyrenyl)- is unique due to its pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection and visualization of nucleic acid interactions. Its ability to intercalate into DNA and RNA also distinguishes it from other cytidine analogs, providing unique insights into nucleic acid dynamics and interactions .

Properties

CAS No.

654668-75-4

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pyren-1-ylpyrimidin-2-one

InChI

InChI=1S/C25H21N3O4/c26-24-18(11-28(25(31)27-24)21-10-19(30)20(12-29)32-21)16-8-6-15-5-4-13-2-1-3-14-7-9-17(16)23(15)22(13)14/h1-9,11,19-21,29-30H,10,12H2,(H2,26,27,31)/t19-,20+,21+/m0/s1

InChI Key

VHEUDDUHWFKFRD-PWRODBHTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O

Origin of Product

United States

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